N-[6-METHYL-2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE
Description
Properties
IUPAC Name |
N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-15(2)30-20-11-7-18(8-12-20)24(29)25-21-14-23-22(13-17(21)4)26-28(27-23)19-9-5-16(3)6-10-19/h5-15H,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUJYPHHHQDHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-METHYL-2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the benzotriazole core, followed by the introduction of the methyl and propan-2-yloxy groups. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce waste, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the reaction progress and verifying the purity of the product .
Chemical Reactions Analysis
Structural Analysis
The compound combines a benzotriazole core (a fused benzene and triazole ring system), a benzamide group , and a propan-2-yloxy substituent . Key functional groups include:
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Amide linkage : Prone to hydrolysis.
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Benzotriazole : Known for stability and potential for substitution reactions.
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Propan-2-yloxy (isopropoxy) group : Susceptible to acid-catalyzed cleavage.
Hydrolysis of the Amide Group
The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. For example:
This reaction is influenced by pH, temperature, and catalysts (e.g., enzymes or acids/bases) .
Ether Cleavage of the Propan-2-yloxy Group
The isopropoxy substituent can undergo acid-catalyzed cleavage, producing a phenol and isopropyl alcohol. Reaction conditions (e.g., HCl in ethanol) typically drive this pathway .
Substitution Reactions on the Benzotriazole Ring
Benzotriazoles are reactive intermediates in organic synthesis. Potential substitution reactions include:
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Nucleophilic aromatic substitution : Substitution at the triazole ring’s nitrogen atoms.
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Electrophilic substitution : Reactions at the benzene ring, guided by directing groups (e.g., methyl substituents) .
Oxidative or Reductive Transformations
The triazole ring system may undergo oxidation (e.g., to form imidazoles) or reduction (e.g., to form amine derivatives) under specific conditions.
Reaction Conditions and Mechanisms
| Reaction Type | Conditions | Mechanism |
|---|---|---|
| Amide Hydrolysis | Acidic/basic aqueous solution, heat | Nucleophilic attack on carbonyl carbon. |
| Ether Cleavage | HCl/ethanol, reflux | Protonation of ether oxygen, SN1/SN2 pathways. |
| Triazole Substitution | Electrophiles (e.g., NO₂⁺), directing groups | Electrophilic attack at activated sites. |
Analytical Techniques for Reaction Monitoring
Key methods to track reactions include:
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HPLC : Separation of reactants and products.
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NMR : Structural confirmation via proton and carbon shifts.
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Mass Spectrometry : Analysis of molecular weight changes.
Limitations and Challenges
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Regioselectivity : Competition between amide and ether cleavage.
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Stability : Sensitivity of benzotriazole to harsh conditions.
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Purity : Side reactions (e.g., over-oxidation) require controlled conditions.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research indicates that benzotriazole derivatives exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The compound has been shown to inhibit free radicals effectively, making it a candidate for developing therapeutic agents aimed at conditions like cancer and neurodegenerative disorders .
Anticancer Properties
Studies have demonstrated that compounds similar to N-[6-Methyl-2-(4-Methylphenyl)-2H-1,2,3-Benzotriazol-5-Yl]-4-(Propan-2-Yloxy)Benzamide possess anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways that lead to cell cycle arrest and programmed cell death .
Pharmaceutical Formulations
The compound's solubility and stability characteristics make it suitable for incorporation into pharmaceutical formulations. Its ability to enhance the bioavailability of poorly soluble drugs has been explored, potentially improving therapeutic outcomes in drug delivery systems .
Photoprotection
UV Absorption Properties
Benzotriazoles are well-known for their UV-filtering capabilities. This compound can absorb UV radiation effectively, making it a valuable ingredient in sunscreens and cosmetic products aimed at protecting the skin from harmful UV rays .
Stabilization of Polymers
The compound can also be utilized as a stabilizer in polymer formulations. Its ability to absorb UV light helps prevent the degradation of polymers used in various applications, including coatings and plastics. This property enhances the longevity and durability of these materials under sunlight exposure .
Material Sciences
Synthesis of Functional Materials
this compound can be employed in the synthesis of functional materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties allow for effective charge transport and light emission, which are critical for these applications .
Nanotechnology Applications
The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for targeted drug delivery systems. Its ability to encapsulate therapeutic agents while providing stability against environmental factors is a key area of research .
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant activity of various benzotriazole derivatives, including this compound. The results showed a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting its potential use as a therapeutic agent against oxidative damage .
Case Study 2: Photostability in Sunscreens
In a formulation study, the compound was incorporated into sunscreen products. The formulations exhibited enhanced photostability and improved UV protection compared to traditional UV filters alone. This case highlights its practical application in cosmetic formulations aimed at skin protection .
Mechanism of Action
The mechanism of action of N-[6-METHYL-2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogues, emphasizing how substituents and heterocyclic cores influence biological activity, stability, and pharmacokinetics.
Table 1: Structural and Functional Comparison of Analogous Compounds
Structural and Pharmacokinetic Analysis
Benzotriazole vs. Imidazopyridine/Pyrimidine Cores
- In contrast, imidazopyridine () and pyrimidine () cores introduce different electronic profiles, affecting binding specificity. For example, the imidazopyridine derivative’s chloro substituent may enhance electrophilic reactivity, while pyrimidine-based compounds exhibit tunable solubility via oxygen or nitrogen linkages .
Substituent Effects
- Isopropoxy Group : The 4-isopropoxy substituent in the target compound balances lipophilicity and metabolic stability. Compared to methoxy () or ethoxy () groups, isopropoxy’s bulkier structure may reduce oxidative metabolism, extending half-life .
- Benzamide vs. Acetamide : The benzamide moiety in the target compound supports hydrogen bonding with target proteins, whereas acetamide () offers simpler steric profiles but weaker binding .
Tautomerism and Spectral Confirmation
- Compounds with triazole or thione groups (e.g., ) exhibit tautomerism, confirmed via IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹). The target compound’s benzotriazole core lacks such tautomerism, simplifying its structural predictability .
Q & A
Q. What are the optimal synthetic routes for preparing N-[6-Methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-(propan-2-yloxy)benzamide?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Coupling of the benzotriazole core with substituted benzoyl chloride derivatives under anhydrous conditions using bases like potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution .
- Step 2: Introduction of the 4-(propan-2-yloxy)benzamide moiety via amide bond formation, often employing coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (DCM) or DMF .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are standard .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and substituent integration. For example, the methyl groups on the benzotriazole and aryl rings appear as singlets (δ 2.3–2.5 ppm), while the isopropoxy group shows splitting patterns (δ 1.3–1.4 ppm for CH₃, δ 4.5–4.7 ppm for OCH) .
- Mass Spectrometry (HRMS): High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing between isobaric impurities .
- IR Spectroscopy: Confirms amide C=O stretches (~1650–1680 cm⁻¹) and triazole ring vibrations (~1500–1550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in X-ray crystallographic data during structural refinement?
Methodological Answer:
- Software Tools: Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinning corrections. Key features include TWIN/BASF commands for twinned crystals and restraints for disordered moieties .
- Validation: Cross-check with PLATON (ADDSYM) to detect missed symmetry and R1/wR2 convergence criteria (< 5% discrepancy). For electron density mismatches, consider partial occupancy or solvent masking .
- Example: A study on a similar triazole derivative used SHELXL to refine a twinned structure with R-factor convergence from 0.12 to 0.05 after applying TWIN/BASF .
Q. How to design experiments to study structure-activity relationships (SAR) for biological activity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing isopropoxy with methoxy or trifluoromethoxy groups) to assess steric/electronic effects .
- DFT Calculations: Use Gaussian or ORCA software to compute electrostatic potential maps and HOMO-LUMO gaps, correlating with experimental bioactivity (e.g., antioxidant assays) .
- Biological Assays: Screen compounds against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorometric or spectrophotometric methods .
Q. What are the key challenges in regioselective functionalization during synthesis, and how can they be addressed?
Methodological Answer:
- Challenge: Competing reactions at the benzotriazole N1/N2 positions can lead to regioisomeric mixtures.
- Solution: Use directing groups (e.g., nitro or bromo substituents) to block undesired sites. For example, bromination at the 5-position of benzotriazole directs coupling to the 6-position .
- Optimization: Monitor reaction progress via TLC or LC-MS, adjusting temperature (e.g., −78°C for lithiation) and catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki couplings) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
